Cas no 82261-42-5 (4-(pyridin-3-yl)aniline)

4-(Pyridin-3-yl)aniline is a versatile aromatic amine featuring both pyridine and aniline functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its bifunctional structure enables participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic systems. The compound exhibits good solubility in common organic solvents, enhancing its utility in solution-phase reactions. Its electron-rich aniline moiety allows for further derivatization, while the pyridine ring contributes to coordination chemistry, making it useful in ligand design. This compound is particularly relevant in medicinal chemistry for the development of bioactive molecules and functional materials.
4-(pyridin-3-yl)aniline structure
4-(pyridin-3-yl)aniline structure
Product name:4-(pyridin-3-yl)aniline
CAS No:82261-42-5
MF:C11H10N2
Molecular Weight:170.210502147675
MDL:MFCD00956763
CID:820888
PubChem ID:459522

4-(pyridin-3-yl)aniline 化学的及び物理的性質

名前と識別子

    • 4-Pyridin-3-ylaniline
    • 4-(3-Pyridyl)aniline
    • 4-(Pyridin-3-yl)aniline
    • 4-Pyridin-3-yl-phenylamine
    • 3-(p-Aminophenyl)pyridine
    • 3-(4-Aminophenyl)pyridine
    • 4-(3-Pyridyl)aminobenzene
    • 4-(Pyridin-3-yl)phenylamine
    • 4-(3-Pyridinyl)benzenamine (ACI)
    • Pyridine, 3-(p-aminophenyl)- (6CI)
    • DKFDPLVNPGJNDE-UHFFFAOYSA-N
    • DB-056591
    • CS-0206624
    • 3-(4-aminophenyl)-pyridine
    • AKOS007930877
    • PS-4111
    • 4-(pyridine-3-yl)aniline
    • 4-Pyridin-3-yl aniline
    • SCHEMBL225149
    • Z732776040
    • EN300-314386
    • BBL104062
    • 82261-42-5
    • STL557876
    • 4-Pyridin-3-ylphenylamine
    • MFCD00956763
    • DTXSID30332669
    • SY037892
    • F5608-0071
    • J-513840
    • CHEBI:195076
    • 3-(4'-aminophenyl)pyridine
    • SB38880
    • MFCD00956768
    • DB-263260
    • 4-(pyridin-3-yl)aniline
    • MDL: MFCD00956763
    • インチ: 1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2
    • InChIKey: DKFDPLVNPGJNDE-UHFFFAOYSA-N
    • SMILES: N1C=C(C2C=CC(N)=CC=2)C=CC=1

計算された属性

  • 精确分子量: 170.08400
  • 同位素质量: 170.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 38.9A^2

じっけんとくせい

  • 密度みつど: 1.133
  • ゆうかいてん: 116-117 ºC
  • Boiling Point: 333 ºC
  • フラッシュポイント: 182 ºC
  • Refractive Index: 1.625
  • PSA: 38.91000
  • LogP: 2.91200

4-(pyridin-3-yl)aniline Security Information

4-(pyridin-3-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D970748-25g
4-Pyridin-3-yl-phenylamine
82261-42-5 95%
25g
$3355 2024-07-28
abcr
AB154443-500 mg
4-(3-Pyridyl)aniline
82261-42-5
500 mg
€228.10 2023-07-20
abcr
AB154443-1 g
4-(3-Pyridyl)aniline
82261-42-5
1 g
€301.20 2023-07-20
eNovation Chemicals LLC
D970748-100mg
4-Pyridin-3-yl-phenylamine
82261-42-5 95%
100mg
$180 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-261473A-1 g
4-(Pyridin-3-yl)aniline,
82261-42-5
1g
¥4,227.00 2023-07-11
Life Chemicals
F5608-0071-0.25g
4-Pyridin-3-ylaniline
82261-42-5 95%+
0.25g
$196.0 2023-09-06
Enamine
EN300-314386-0.1g
4-(pyridin-3-yl)aniline
82261-42-5 95.0%
0.1g
$52.0 2025-03-21
Enamine
EN300-314386-1.0g
4-(pyridin-3-yl)aniline
82261-42-5 95.0%
1.0g
$151.0 2025-03-21
Chemenu
CM173837-1g
4-(3-Pyridyl)aniline
82261-42-5 95%
1g
$172 2022-06-10
Life Chemicals
F5608-0071-5g
4-Pyridin-3-ylaniline
82261-42-5 95%+
5g
$654.0 2023-09-06

4-(pyridin-3-yl)aniline 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  Mor-DalPhos Solvents: 1,4-Dioxane ;  5 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Ammonia Solvents: 1,4-Dioxane ;  1 h, 110 °C
Reference
A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions
Lundgren, Rylan J.; et al, Angewandte Chemie, 2010, 49(24), 4071-4074

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Diboronic acid Catalysts: Dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′:3′,1′′-terphenyl]-2-yl]phosphine ,  Dichlorobis[dicyclohexyl[2′,4,′6′-tris(1-methylethyl)[1,1′:3′,1′′-terphenyl]-2-y… Solvents: 1-Butanol ;  20 - 30 min, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  90 min, 80 °C
Reference
One-Pot Palladium-Catalyzed Cross-Coupling Treble of Borylation, the Suzuki Reaction and Amination
Jong, Howard; et al, Advanced Synthesis & Catalysis, 2017, 359(4), 616-622

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide ,  (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](tricyclohexy… Solvents: Dimethylformamide ;  12 h, 80 °C
1.2 Reagents: Water
Reference
Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction
Ma, Gaizhi; et al, Tetrahedron, 2013, 69(2), 902-909

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  18 h, rt → 100 °C
Reference
Structure-based optimization of ML300-derived, noncovalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro)
Han, Sang Hoon; et al, Journal of Medicinal Chemistry, 2022, 65(4), 2880-2904

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide ,  (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](tricyclohexy… Solvents: Dimethylformamide ;  12 h, 80 °C
2.2 Reagents: Water
Reference
Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction
Ma, Gaizhi; et al, Tetrahedron, 2013, 69(2), 902-909

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  10 - 16 h, 100 °C
Reference
Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives
Ruddarraju, Radhakrishnam Raju; et al, MedChemComm, 2017, 8(1), 176-183

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  3 d, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
2-Pyridyl and 3-pyridylzinc bromides: direct preparation and coupling reaction
Kim, Seung-Hoi; et al, Tetrahedron, 2010, 66(17), 3135-3146

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Reference
Pyridyl-Substituted Thioaminyl Stable Free Radicals: Isolation, ESR Spectra, and Magnetic Characterization
Miura, Yozo; et al, Journal of Organic Chemistry, 1998, 63(23), 8295-8303

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Reference
Design, synthesis, and evaluation of potent Wnt signaling inhibitors featuring a fused 3-ring system
Xu, Zhixiang; et al, European Journal of Medicinal Chemistry, 2016, 108, 154-165

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Palladium chloride ,  4,4′-Bis(diphenylphosphinyl)-2,2′,6,6′-tetramethoxy-3,3′-bipyridine Solvents: 1-Butanol ;  5 min, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1-Butanol ;  20 h, 100 °C
Reference
Efficient diphosphane-based catalyst for the palladium-catalyzed Suzuki cross-coupling reaction of 3-pyridylboronic acids
Fu, Xing-Li; et al, European Journal of Organic Chemistry, 2009, (13), 2051-2054

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Bis(1,5-cyclooctadiene)nickel ,  SL-J003-1 Solvents: Toluene ,  1,4-Dioxane ;  16 h, 110 °C
Reference
Nickel-Catalyzed Monoarylation of Ammonia
Borzenko, Andrey; et al, Angewandte Chemie, 2015, 54(12), 3773-3777

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Reference
Design, synthesis, and evaluation of potent Wnt signaling inhibitors featuring a fused 3-ring system
Xu, Zhixiang; et al, European Journal of Medicinal Chemistry, 2016, 108, 154-165

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 h, 100 °C
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 100 °C
Reference
Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: Exploration of diverse hinge-binding fragments
Su, Ping; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3228-3236

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Dichlorobis[dicyclohexyl[2′,4,′6′-tris(1-methylethyl)[1,1′:3′,1′′-terphenyl]-2-y… Solvents: 1-Butanol ;  rt → 100 °C; 3 h, 100 °C
Reference
One-Pot Palladium-Catalyzed Cross-Coupling Treble of Borylation, the Suzuki Reaction and Amination
Jong, Howard; et al, Advanced Synthesis & Catalysis, 2017, 359(4), 616-622

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
2-Pyridyl and 3-pyridylzinc bromides: direct preparation and coupling reaction
Kim, Seung-Hoi; et al, Tetrahedron, 2010, 66(17), 3135-3146

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Palladate(2-), tetrakis[bis(1,1-dimethylethyl)phosphinito-κP]di-μ-chlorodi-, hyd… Solvents: Water ;  24 h, 135 - 140 °C; 135 °C → rt
1.2 Reagents: Water Solvents: Water ;  rt
Reference
Palladium-phosphinous acid-catalyzed NaOH-promoted cross-coupling reactions of arylsiloxanes with aryl chlorides and bromides in water
Wolf, Christian; et al, Organic Letters, 2004, 6(7), 1147-1150

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Lithium chloride Solvents: Tetrahydrofuran ;  rt; 2 h, reflux
2.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
2-Pyridyl and 3-pyridylzinc bromides: direct preparation and coupling reaction
Kim, Seung-Hoi; et al, Tetrahedron, 2010, 66(17), 3135-3146

4-(pyridin-3-yl)aniline Raw materials

4-(pyridin-3-yl)aniline Preparation Products

4-(pyridin-3-yl)aniline 関連文献

4-(pyridin-3-yl)anilineに関する追加情報

Research Briefing on 4-(pyridin-3-yl)aniline (CAS: 82261-42-5) in Chemical Biology and Pharmaceutical Applications

4-(pyridin-3-yl)aniline (CAS: 82261-42-5) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its significance in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This briefing provides an overview of the latest research advancements involving this compound, focusing on its chemical properties, synthetic routes, and biological applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-(pyridin-3-yl)aniline as a building block for novel tyrosine kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR and HER2 kinases, which are critical targets in cancer therapy. The researchers employed a combination of molecular docking and in vitro assays to validate the efficacy of these derivatives, paving the way for further preclinical development.

Another significant advancement was reported in ACS Chemical Biology, where 4-(pyridin-3-yl)aniline was utilized in the design of fluorescent probes for detecting reactive oxygen species (ROS) in cellular environments. The study showcased the compound's versatility as a scaffold for developing sensitive and selective biosensors, which could have applications in studying oxidative stress-related diseases such as neurodegenerative disorders and cancer.

From a synthetic chemistry perspective, a recent publication in Organic Letters detailed an efficient and scalable route for the preparation of 4-(pyridin-3-yl)aniline. The authors employed a palladium-catalyzed cross-coupling reaction, achieving high yields and excellent purity. This method addresses previous challenges associated with the compound's synthesis, making it more accessible for industrial-scale production.

In the realm of drug delivery, a 2024 study in Advanced Materials investigated the incorporation of 4-(pyridin-3-yl)aniline into polymeric nanoparticles for targeted drug delivery. The researchers functionalized the compound to enhance its binding affinity to specific cell surface receptors, resulting in improved drug uptake and reduced off-target effects. This approach holds promise for the development of next-generation nanomedicines.

Overall, the latest research underscores the multifaceted utility of 4-(pyridin-3-yl)aniline in chemical biology and pharmaceutical sciences. Its role as a versatile scaffold for drug discovery, biosensing, and nanotechnology highlights its continued relevance in advancing biomedical research. Future studies are expected to further explore its potential in emerging therapeutic areas and innovative applications.

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Amadis Chemical Company Limited
(CAS:82261-42-5)4-(pyridin-3-yl)aniline
A840289
Purity:99%
はかる:5g
Price ($):368.0